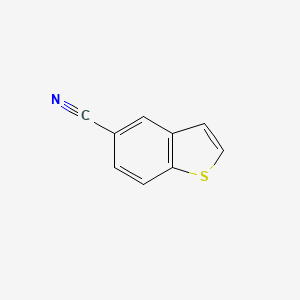

1-Benzothiophene-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUOWGTGHKFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383676 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-63-1 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile (CAS: 2060-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core with a nitrile functional group at the 5-position. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This privileged structure imparts specific physicochemical and pharmacological properties, making its derivatives, including this compound, valuable intermediates and potential lead compounds in drug discovery.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, potential biological activities, and its role as a building block in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2060-63-1 | [3] |

| Molecular Formula | C₉H₅NS | [3] |

| Molecular Weight | 159.21 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 69 °C | [4] |

| Boiling Point | 130-140 °C (at 7 Torr) | [4] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the cyanation of a 5-halo-substituted benzothiophene precursor, such as 5-bromo-1-benzothiophene. Palladium-catalyzed cyanation reactions are a well-established and versatile methodology for the introduction of a nitrile group onto an aromatic ring.[5]

Synthesis via Palladium-Catalyzed Cyanation of 5-Bromo-1-benzothiophene

This section provides a detailed, representative experimental protocol for the synthesis of this compound from 5-bromo-1-benzothiophene using a palladium-catalyzed cyanation reaction with zinc cyanide.

Experimental Protocol:

Materials:

-

5-Bromo-1-benzothiophene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder

-

Zinc acetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1 equivalent), zinc cyanide (0.6 equivalents), zinc powder (0.25 equivalents), and zinc acetate (0.04 equivalents).

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equivalents) to the flask.

-

Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.2-0.5 M with respect to the starting bromide.

-

Heat the reaction mixture to 100 °C and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Diagram of Synthetic Workflow:

Caption: Palladium-catalyzed cyanation workflow.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the protons on the benzothiophene ring system and the electron-withdrawing nature of the nitrile group. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The quaternary carbons of the fused ring system would also be present. |

| IR (Infrared) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6] |

| MS (Mass Spec.) | The molecular ion peak (M⁺) would be observed at m/z 159. Fragmentation patterns may involve the loss of HCN (m/z 27) or other characteristic fragments of the benzothiophene ring.[7] |

Biological Activity and Drug Development Potential

The benzothiophene nucleus is a key pharmacophore in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[2][8] While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a lead compound in drug discovery.

Potential as an Intermediate in Anticancer Drug Discovery

Derivatives of benzothiophene, particularly those with an acrylonitrile moiety, have shown potent anticancer activity through the inhibition of tubulin polymerization.[3][9] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] this compound can serve as a crucial starting material for the synthesis of such benzothiophene-based anticancer agents.

Signaling Pathway of Tubulin Polymerization Inhibitors:

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2060-63-1 [m.chemicalbook.com]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 1-Benzothiophene-5-carbonitrile

Executive Summary

This document provides a comprehensive technical overview of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiophene scaffold is a key structural motif in various pharmacologically active agents. This guide consolidates available data on its physical properties, spectroscopic characteristics, and relevant experimental protocols to support research and development activities. All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a solid, white to light yellow substance at room temperature.[1] It possesses the core benzo[b]thiophene structure with a nitrile group substituted at the 5-position.

General Properties

| Property | Value | Source(s) |

| CAS Number | 2060-63-1 | [1][2][3] |

| Molecular Formula | C₉H₅NS | [2][3][4] |

| Molecular Weight | 159.21 g/mol | [2][3] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥95% (Commercially available) | [3] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 69 °C | [1] |

| Boiling Point | 312.7 °C (at 760 mmHg) 130-140 °C (at 7 Torr) | [2] [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| Flash Point | 69 °C | [2] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like acetone, ether, and benzene (inferred from parent compound). | |

| XLogP (Predicted) | 2.8 | [4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public literature; however, analytical data can be requested from commercial suppliers.[5] The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The five protons on the bicyclic ring system would appear as a series of doublets and multiplets, reflecting their coupling relationships.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms. The nitrile carbon (C≡N) would appear downfield (typically 115-125 ppm), while the other eight carbons of the benzothiophene ring would resonate in the aromatic region (approx. 120-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

-

Aromatic C-H Stretch: Peaks would appear above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of the parent compound, benzo[b]thiophene, shows a strong molecular ion peak (m/z = 134) and a significant fragment at m/z = 89.[6] For this compound, the molecular ion peak [M]⁺• would be observed at m/z ≈ 159. Predicted mass-to-charge ratios for various adducts are listed below.

| Adduct | Predicted m/z | Source(s) |

| [M+H]⁺ | 160.02155 | [4] |

| [M+Na]⁺ | 182.00349 | [4] |

| [M-H]⁻ | 158.00699 | [4] |

| [M]⁺ | 159.01372 | [4] |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not identified, plausible methods can be derived from established literature on the synthesis of substituted benzothiophenes.[7][8]

General Synthesis Approach

A common and versatile method for constructing the benzothiophene ring system involves the cyclization of ortho-substituted benzene derivatives. For this compound, a potential route could involve a palladium-catalyzed C-H arylation or a copper-mediated thiolation-annulation reaction starting from an appropriately substituted bromoalkynylbenzene and a sulfur source.[7]

Purification Protocol: Recrystallization

High-purity this compound can be obtained via recrystallization. The general procedure is as follows:

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of an alcohol (e.g., isopropanol) and water is often effective for the parent compound.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture with stirring until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be effectively performed using reverse-phase HPLC. A representative method is detailed below, based on protocols for similar aromatic nitriles.[9][10][11]

-

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water. For Mass Spectrometry compatibility, a volatile acid like 0.1% formic acid can be added to both phases.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Dilute to a final concentration of approximately 0.1 mg/mL with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound CAS#: 2060-63-1 [m.chemicalbook.com]

- 2. This compound | 2060-63-1 | CAA06063 [biosynth.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. PubChemLite - this compound (C9H5NS) [pubchemlite.lcsb.uni.lu]

- 5. 2060-63-1|this compound|BLD Pharm [bldpharm.com]

- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzothiophene synthesis [organic-chemistry.org]

- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic pathways of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a solid, heterocyclic compound. A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅NS | [1][2][3][4][5] |

| Molecular Weight | 159.21 g/mol | [1][2][3][4] |

| CAS Number | 2060-63-1 | [1][3][4] |

| Boiling Point | 312.7 °C | [1] |

| Flash Point | 69 °C | [1] |

| Physical State | Solid | |

| Purity | Min. 95% | [2] |

| SMILES | N#CC1=CC2=C(SC=C2)C=C1 | [1][4] |

| InChI | InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | [5] |

Synthesis of this compound

A known method for the synthesis of this compound involves the condensation of ethyl azidoacetate with indole under catalysis. This reaction yields approximately 56% of the final product[1][2].

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described condensation reaction.

References

Synthesis of 1-Benzothiophene-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-Benzothiophene-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis pathways detailed herein are based on established organic chemistry principles and supported by literature precedents for analogous transformations. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows to aid in practical laboratory applications.

Route 1: Synthesis from 4-Bromothiophenol

This synthetic pathway commences with the commercially available 4-bromothiophenol and proceeds through a two-step sequence involving the formation of a brominated benzothiophene intermediate followed by a cyanation reaction.

Step 1: Synthesis of 5-Bromo-1-benzothiophene

The initial step involves the construction of the benzothiophene ring system from 4-bromothiophenol. A common method for this transformation is the reaction with a suitable C2-synthon, such as 2-bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as chlorobenzene, add 2-bromoacetaldehyde diethyl acetal (1.1 equivalents).

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial reaction is complete, a strong acid catalyst, such as polyphosphoric acid (PPA), is added to the reaction mixture. The mixture is then heated to facilitate the intramolecular cyclization and aromatization to form 5-bromo-1-benzothiophene.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-bromo-1-benzothiophene.

| Parameter | Value |

| Starting Material | 4-Bromothiophenol |

| Reagents | 2-Bromoacetaldehyde diethyl acetal, Polyphosphoric acid |

| Solvent | Chlorobenzene |

| Reaction Temperature | Reflux |

| Typical Yield | 60-70% |

Table 1: Summary of quantitative data for the synthesis of 5-Bromo-1-benzothiophene.

Step 2: Cyanation of 5-Bromo-1-benzothiophene

The second step involves the conversion of the bromo-substituent to a nitrile group. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-1-benzothiophene (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 140-160 °C) and stirred for several hours. The reaction progress should be monitored by TLC or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 5-Bromo-1-benzothiophene |

| Reagents | Copper(I) cyanide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 140-160 °C |

| Typical Yield | 70-85% |

Table 2: Summary of quantitative data for the cyanation of 5-Bromo-1-benzothiophene.

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from 1-Benzothiophene

This alternative route begins with the parent heterocycle, 1-benzothiophene, and introduces the nitrile functionality through a three-step sequence involving nitration, reduction, and a Sandmeyer reaction.

Step 1: Nitration of 1-Benzothiophene to 5-Nitro-1-benzothiophene

The electrophilic nitration of 1-benzothiophene can lead to a mixture of isomers. To selectively obtain the 5-nitro isomer, specific reaction conditions are crucial.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-benzothiophene (1 equivalent) in a mixture of acetic acid and acetic anhydride, cooled in an ice bath, a nitrating agent is added dropwise. A common nitrating agent for achieving 5-substitution is a mixture of nitric acid and sulfuric acid.

-

Reaction Conditions: The temperature is maintained at 0-5 °C during the addition and the reaction is stirred for a specified period. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is washed with water until neutral and then dried. The crude product, which may contain other nitro isomers, is purified by column chromatography to isolate the desired 5-nitro-1-benzothiophene.

| Parameter | Value |

| Starting Material | 1-Benzothiophene |

| Reagents | Nitric acid, Sulfuric acid, Acetic acid, Acetic anhydride |

| Reaction Temperature | 0-5 °C |

| Typical Yield of 5-nitro isomer | 40-50% (may vary with conditions) |

Table 3: Summary of quantitative data for the nitration of 1-Benzothiophene.

Step 2: Reduction of 5-Nitro-1-benzothiophene to 5-Amino-1-benzothiophene

The nitro group is then reduced to an amino group, a common transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-nitro-1-benzothiophene (1 equivalent) in a solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this purpose include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in hydrochloric acid.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[1]

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the metal salts. The filtrate is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-amino-1-benzothiophene, which can be purified by crystallization or column chromatography if necessary.

| Parameter | Value |

| Starting Material | 5-Nitro-1-benzothiophene |

| Reagents | Iron powder, Acetic acid (or SnCl₂/HCl) |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

Table 4: Summary of quantitative data for the reduction of 5-Nitro-1-benzothiophene.

Step 3: Sandmeyer Reaction of 5-Amino-1-benzothiophene

The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction.[2]

Experimental Protocol:

-

Diazotization: 5-Amino-1-benzothiophene (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (1.2 equivalents) in a suitable solvent is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. Nitrogen gas evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) to ensure complete reaction.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 5-Amino-1-benzothiophene |

| Reagents | Sodium nitrite, Copper(I) cyanide, Hydrochloric acid |

| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) |

| Typical Yield | 60-75% |

Table 5: Summary of quantitative data for the Sandmeyer reaction of 5-Amino-1-benzothiophene.

Caption: Synthetic workflow for Route 2.

Conclusion

This guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Route 1, starting from 4-bromothiophenol, offers a more direct approach. Route 2, commencing with 1-benzothiophene, provides an alternative that relies on classic aromatic functional group interconversions. The choice of route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a detailed reference for the practical synthesis of this important heterocyclic compound. Researchers are advised to consult the primary literature for further details and to optimize conditions for their specific needs.

References

Navigating the Solubility Landscape of 1-Benzothiophene-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Benzothiophene and its derivatives are generally considered non-polar to weakly polar, which dictates their solubility profile in various organic solvents.

Qualitative Solubility Profile

Based on the solubility characteristics of the parent compound, benzothiophene, 1-Benzothiophene-5-carbonitrile is anticipated to exhibit high solubility in a range of non-polar and polar aprotic organic solvents. Conversely, it is expected to be poorly soluble in highly polar, protic solvents such as water.

Below is a summary of the expected qualitative solubility of this compound in common organic solvents, extrapolated from data available for benzothiophene.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High |

| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | High |

| Polar Protic | Ethanol, Methanol | Moderate to High |

| Highly Polar Protic | Water | Low to Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently documented, a strong understanding of its expected behavior can be derived from the principles of chemical solubility and data from its parent compound. For drug development and research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The provided visual workflows further aid in the practical implementation of these methodologies, empowering scientists to confidently work with this compound.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Derivatives

For Immediate Release

A comprehensive technical guide detailing the rich history, discovery, and synthesis of benzothiophene and its derivatives has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of this crucial heterocyclic compound that forms the backbone of several important pharmaceuticals.

Benzothiophene, an aromatic organic compound containing a benzene ring fused to a thiophene ring, was first noted in coal tar derivatives. Its journey from a constituent of industrial deposits to a privileged scaffold in medicinal chemistry is a testament to over a century of chemical innovation. This guide traces the historical milestones in its synthesis, from early methods to the sophisticated catalytic processes developed in recent years.

The two primary isomers, benzo[b]thiophene and benzo[c]thiophene, exhibit distinct properties and synthetic challenges. The first derivative of the less stable benzo[c]thiophene, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with the parent compound being isolated much later in 1962. The more stable and pharmaceutically relevant benzo[b]thiophene has been the subject of extensive synthetic exploration, with numerous methods developed for its construction and functionalization.

This guide places a special focus on the benzothiophene derivatives that have made a significant clinical impact: Raloxifene, Zileuton, and Sertaconazole. Each of these drugs leverages the unique structural and electronic properties of the benzothiophene core to achieve its therapeutic effect.

Raloxifene , a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk. Its discovery and development highlighted the potential for benzothiophene derivatives to modulate biological pathways with high specificity.

Zileuton functions as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in asthma. The development of Zileuton demonstrated the utility of the benzothiophene scaffold in targeting key enzymes in inflammatory pathways.

Sertaconazole is a broad-spectrum antifungal agent. Its unique mechanism, which involves both the inhibition of ergosterol synthesis and direct damage to the fungal cell membrane, is attributed in part to the presence of the benzothiophene ring.

This technical guide provides a detailed examination of the synthetic evolution of these drugs, quantitative data on their biological activity, and meticulously outlined experimental protocols for key synthetic steps. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams, offering a clear and concise understanding of complex processes.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for prominent benzothiophene derivatives, facilitating a comparative analysis of their biological efficacy and synthetic yields.

Table 1: Pharmacological Activity of Key Benzothiophene-Based Drugs

| Compound | Target | Assay | IC50 / MIC | Reference |

| Raloxifene | Estrogen Receptor α (ERα) | Inhibition of MCF-7 cell proliferation | 0.4 ± 0.3 nM | [1] |

| Arzoxifene | Estrogen Receptor α (ERα) | Inhibition of MCF-7 cell proliferation | 0.05 ± 0.02 nM | [1] |

| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes | 0.3 µM | [2][3] |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 0.4 µM | [3] | |

| 5-Lipoxygenase | Human Whole Blood | 0.9 µM | [3] | |

| Sertaconazole | Trichophyton rubrum | Antifungal Susceptibility (Geometric Mean) | 0.19 µg/mL | [4] |

| Trichophyton mentagrophytes | Antifungal Susceptibility (Geometric Mean) | 0.73 µg/mL | [4] | |

| Epidermophyton floccosum | Antifungal Susceptibility (Geometric Mean) | 0.12 µg/mL | [4] | |

| Candida spp. | Antifungal Susceptibility (MIC90) | ≤ 0.1 - 4 µg/mL | [5] |

Table 2: Overview of Raloxifene Synthesis Generations

| Synthesis Generation | Key Reagents and Conditions | Reported Yield | Key Advantages/Disadvantages |

| First Generation | Friedel-Crafts acylation with AlCl₃, demethylation with ethanethiol. | Moderate | Use of hazardous reagents (AlCl₃), potential for regioisomer formation. |

| Second Generation | Acylation of N,N-dimethylamine derivative, Grignard reaction, demethylation. | Improved | Avoids some issues of the first generation but can be complex. |

| Third Generation | Suzuki coupling and Friedel-Crafts acylation in ionic liquids. | High | Greener approach with higher yields and selectivity. |

Key Signaling Pathways and Experimental Workflows

To visually elucidate the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Raloxifene's tissue-specific effects.

Caption: Zileuton's mechanism of action.

Caption: Sertaconazole's antifungal mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: First-Generation Synthesis of a Key Raloxifene Intermediate

This protocol outlines the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial step in the early synthesis of Raloxifene.

Materials:

-

6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

-

4-[2-(Piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride

-

Aluminum chloride (AlCl₃)

-

1,2-dichloroethane (anhydrous)

-

Ethanethiol

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

To a stirred suspension of aluminum chloride (10 g) in anhydrous 1,2-dichloroethane (120 ml) at room temperature, add 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride.

-

To this mixture, add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (5.4 g).

-

Stir the reaction mixture at 27-29°C for approximately 90 minutes.

-

Cool the mixture and add ethanethiol (7.4 ml) at a temperature of about 25°C.

-

Stir the mixture at 32-34°C for an additional 45 minutes.

-

Work-up the reaction by adding tetrahydrofuran (100 ml), followed by 20% hydrochloric acid (20 ml), and water (100 ml).

-

Stir the mixture overnight, then filter the resulting precipitate.

-

Wash the solids with water and a small amount of diethyl ether.

-

The resulting solid is the acylated and demethylated precursor to Raloxifene.

Protocol 2: Laboratory Scale Synthesis of Zileuton

This protocol describes the synthesis of Zileuton from 1-(benzo[b]thiophen-2-yl)ethan-1-ol.

Materials:

-

1-(benzo[b]thiophen-2-yl)ethan-1-ol

-

N,O-bis(phenoxycarbonyl)-hydroxylamine

-

Diisopropylazodicarboxylate (DIAD)

-

Triphenylphosphine

-

tert-Butanol

-

Ammonia

Procedure:

-

React 1-(benzo[b]thiophen-2-yl)ethan-1-ol with N,O-bis(phenoxycarbonyl)-hydroxylamine in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine to obtain N,O-bis(phenoxycarbonyl)-N-(1-benzo[b]thien-2-yl-ethyl)-hydroxylamine.[1]

-

Perform aminolysis of the resulting intermediate in tert-butanol with ammonia to yield Zileuton.[1]

-

Purify the crude product by chromatography to obtain pure Zileuton.[1]

Protocol 3: General Procedure for the Synthesis of Sertaconazole Nitrate

This protocol outlines a general method for the synthesis of Sertaconazole nitrate.

Materials:

-

2-chloro-1-(2,4'-dichlorophenyl)-ethanol

-

3-bromomethyl-7-chlorobenzothiophene

-

Isopropanol

-

Toluene

-

Sodium hydroxide

-

Nitric acid

Procedure:

-

In a mixed solvent system of isopropanol and toluene, react 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and 3-bromomethyl-7-chlorobenzothiophene in the presence of a base, such as sodium hydroxide.

-

After the reaction is complete, acidify the mixture with nitric acid to form the nitrate salt.

-

The resulting Sertaconazole nitrate can be isolated and purified by recrystallization.

This technical guide aims to provide a valuable resource for the scientific community, fostering a deeper understanding of the enduring importance of the benzothiophene scaffold in the ongoing quest for novel therapeutics. The detailed historical context, coupled with practical synthetic information and mechanistic insights, is intended to inspire and inform future research in this dynamic field of medicinal chemistry.

References

- 1. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis method of Sertaconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

- 5. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of benzothiophene, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the core principles of benzothiophene's reactivity, regioselectivity, and provides detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction mechanisms are visualized to facilitate a deeper understanding of the underlying principles.

Core Principles of Reactivity

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1][2] It is a 10π-electron system with significant resonance energy, contributing to its aromatic character and stability.[1] The sulfur atom in the thiophene ring plays a crucial role in directing the regioselectivity of electrophilic attack.

Electrophilic substitution in benzothiophene preferentially occurs at the C3 position of the thiophene ring.[3][4] This preference is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. Attack at C3 allows for resonance structures where the positive charge is delocalized onto the sulfur atom, a more favorable arrangement compared to the intermediates formed from attack at other positions.

The presence of substituents on the benzothiophene ring can significantly influence the regioselectivity of electrophilic substitution. Electron-withdrawing groups, particularly at the C3 position, deactivate the thiophene ring towards electrophilic attack, often directing the substitution to the benzene portion of the molecule.[5] Conversely, electron-donating groups can enhance the reactivity of the thiophene ring.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of benzothiophene provides a versatile handle for further functionalization. Bromination and chlorination are the most common halogenation reactions.

Quantitative Data for Halogenation of Substituted Benzothiophenes

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| Benzothiophene | N-Bromosuccinimide (NBS), Acetic Acid, Chloroform | 3-Bromobenzothiophene | 100 | [6] |

| 2-Bromo-3-methylbenzothiophene | Bromine | 2,6-Dibromo-3-methylbenzothiophene (probable) | Single product | [7] |

Experimental Protocol: Synthesis of 3-Bromobenzothiophene [6]

-

Materials:

-

Benzothiophene (10 g, 74.5 mmol)

-

N-Bromosuccinimide (NBS) (16.6 g, 93.3 mmol)

-

Chloroform (75 mL)

-

Acetic acid (75 mL)

-

Saturated sodium thiosulfate solution

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

-

Procedure:

-

Dissolve benzothiophene in a mixture of chloroform and acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add NBS portion-wise over 4 hours, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at room temperature for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform.

-

Wash the organic layer successively with saturated sodium thiosulfate solution, saturated sodium carbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by filtration through a pad of silica gel, eluting with hexane, to afford 3-bromobenzothiophene as a yellow oil.

-

Nitration

Nitration introduces a nitro group onto the benzothiophene ring, which can be subsequently reduced to an amino group, a key functional group in many pharmaceutical compounds. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence of substituents.

Quantitative Data for Nitration of Substituted Benzothiophenes

| Starting Material | Reagent(s) | Major Isomer(s) | Anticipated Yield Range (%) | Reference(s) |

| Benzo[b]thiophene-3-carbonitrile | KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 | [5] |

| Benzo[b]thiophene-3-carbonitrile | conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 | [5] |

| 2-Bromo-3-methylbenzothiophene | Various nitrating conditions | 4-Nitro, 6-Nitro, 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one | 14-18 (4-nitro), 21-27.5 (6-nitro), 35-47 (side-product) | [7] |

Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile (Kinetic Control) [5]

-

Materials:

-

Benzo[b]thiophene-3-carbonitrile

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

-

-

Procedure:

-

To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

-

Maintain the temperature at 0°C and continue stirring for several hours (monitoring by TLC is recommended).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Allow the ice to melt, and collect the precipitated solid by filtration.

-

Wash the solid with water until the washings are neutral.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group, which can serve as a precursor for various other functional groups. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [8]

-

Materials:

-

Benzothiophene

-

Acyl chloride (e.g., acetyl chloride)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a dry round-bottomed flask equipped with a stirrer and an addition funnel, suspend aluminum chloride in dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride in dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add a solution of benzothiophene in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

The product can be further purified by distillation or chromatography.

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[2][9] For benzothiophene, this reaction generally leads to substitution at the C3 position. However, with certain substituents, such as a methoxy group at C3, formylation can occur at C2.[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene [10]

-

Materials:

-

3-Methoxybenzothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate workup reagents (e.g., aqueous sodium acetate)

-

-

Procedure:

-

Cool a solution of 3-methoxybenzothiophene in DMF.

-

Add phosphorus oxychloride dropwise with stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a moderate temperature (e.g., room temperature or slightly elevated) for a specified time.

-

Quench the reaction by pouring it into a solution of aqueous sodium acetate or another suitable base.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the product by chromatography or recrystallization.

-

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of benzothiophene.

Caption: General mechanism of electrophilic aromatic substitution on benzothiophene.

Caption: Regioselectivity in the electrophilic substitution of benzothiophene.

Caption: A generalized experimental workflow for electrophilic substitution reactions.

Conclusion

This technical guide has provided a detailed overview of the electrophilic substitution reactions of benzothiophene, a critical heterocyclic motif in modern chemistry. The principles of reactivity and regioselectivity have been discussed, with a focus on the directing effects of the sulfur atom and various substituents. Detailed experimental protocols for key transformations, including halogenation, nitration, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, have been presented to aid in practical laboratory synthesis. The inclusion of quantitative data in tabular format allows for easy comparison of different reaction outcomes. Finally, the use of visual diagrams helps to clarify the underlying reaction mechanisms and experimental workflows. This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel benzothiophene-based compounds.

References

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen | Semantic Scholar [semanticscholar.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzothiophene-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzothiophene-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. The primary method outlined is the cyanation of 5-bromo-1-benzothiophene via a Rosenmund-von Braun reaction, a reliable and well-established method for the preparation of aryl nitriles.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitrile group make it an attractive scaffold for further chemical modifications. The protocol described herein offers a practical approach for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution of the bromine atom in 5-bromo-1-benzothiophene with a cyanide group, using copper(I) cyanide.

Scheme 1: Synthesis of this compound from 5-bromo-1-benzothiophene

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-bromo-1-benzothiophene |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 150-160 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Purity (after workup) | >95% |

| Molecular Formula | C₉H₅NS |

| Molecular Weight | 159.21 g/mol |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

5-bromo-1-benzothiophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Iron(III) chloride (FeCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1.0 equivalent).

-

Add copper(I) cyanide (1.2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-bromo-1-benzothiophene.

-

-

Reaction:

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Prepare a solution of iron(III) chloride (4.0 equivalents) in a mixture of water and concentrated hydrochloric acid (10:1 v/v).

-

Slowly pour the reaction mixture into the iron(III) chloride solution with stirring. This step is to complex the excess cyanide.

-

Stir the resulting mixture at 60-70 °C for 30 minutes.

-

Cool the mixture to room temperature and extract the product with toluene (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford this compound as a solid.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Application Notes and Protocols for 1-Benzothiophene-5-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Benzothiophene-5-carbonitrile, a versatile building block in the development of novel therapeutic agents and functional organic molecules. The protocols detailed below offer step-by-step methodologies for key chemical transformations, enabling the synthesis of a diverse range of derivatives.

Introduction

1-Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] The benzothiophene core is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4] this compound, in particular, offers a strategic starting point for the synthesis of functionalized benzothiophenes due to the versatile reactivity of its nitrile group. This document outlines key applications and detailed experimental protocols for the transformation of this compound into valuable carboxylic acids, primary amines, and ketones, which can serve as intermediates for further drug development.

Key Synthetic Transformations and Applications

The nitrile functionality of this compound can be readily converted into other key functional groups, providing access to a variety of derivatives with potential therapeutic applications.

1. Hydrolysis to 1-Benzothiophene-5-carboxylic Acid:

The hydrolysis of the nitrile group provides 1-Benzothiophene-5-carboxylic acid, a versatile intermediate for the synthesis of amides and esters. Benzothiophene carboxylic acid derivatives have been investigated as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which are of interest for the treatment of metabolic diseases.[5]

2. Reduction to (1-Benzothiophen-5-yl)methanamine:

Reduction of the nitrile yields the corresponding primary amine, (1-Benzothiophen-5-yl)methanamine. This amine can be a crucial building block for the synthesis of more complex molecules, including Schiff bases and amides, which are known to exhibit a range of biological activities.

3. Grignard Reaction to Synthesize Ketones:

The reaction of this compound with Grignard reagents provides a direct route to ketones. These ketones can serve as precursors for the synthesis of various heterocyclic compounds and other functionalized molecules with potential applications in medicinal chemistry.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzothiophene-5-carboxylic acid via Hydrolysis

This protocol describes the basic hydrolysis of this compound to 1-Benzothiophene-5-carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

-

A precipitate of 1-Benzothiophene-5-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Expected Yield: 80-90%

Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and IR spectroscopy.

Protocol 2: Synthesis of (1-Benzothiophen-5-yl)methanamine via Reduction

This protocol details the reduction of this compound to (1-Benzothiophen-5-yl)methanamine using lithium aluminum hydride (LiAlH4).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Distilled water

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar under a nitrogen atmosphere.

-

Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the LiAlH4 suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF and dichloromethane.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

-

The product can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Synthesis of 1-(1-Benzothiophen-5-yl)ethan-1-one via Grignard Reaction

This protocol describes the synthesis of a ketone by the reaction of this compound with methylmagnesium bromide.[6][7][8]

Materials:

-

This compound

-

Methylmagnesium bromide (MeMgBr, solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Aqueous ammonium chloride (NH4Cl) solution (saturated)

-

Hydrochloric acid (HCl, dilute)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Two-neck round-bottom flask

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry two-neck round-bottom flask with a dropping funnel and a nitrogen inlet, equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the stirred solution of the nitrile.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Add dilute hydrochloric acid to hydrolyze the intermediate imine to the ketone.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Characterization: The product can be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data Summary

| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 1-Benzothiophene-5-carboxylic acid | This compound | NaOH, H2O | Ethanol/Water | 4-8 h | 80-90 |

| (1-Benzothiophen-5-yl)methanamine | This compound | LiAlH4 | Anhydrous THF | 2-4 h (reflux) | 70-85 |

| 1-(1-Benzothiophen-5-yl)ethan-1-one | This compound | MeMgBr | Anhydrous Et2O or THF | 2-3 h | 60-75 |

Logical Relationships and Experimental Workflows

Caption: Synthetic pathways from this compound.

Potential Signaling Pathway Modulation

Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease. For instance, benzothiophene derivatives have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Activation of PPARα and PPARγ can influence the expression of genes involved in fatty acid oxidation and glucose uptake, making these compounds interesting for the treatment of metabolic disorders.

Furthermore, benzothiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in certain cancers.[9] Inhibition of PHGDH can disrupt cancer cell metabolism and proliferation.

Caption: Potential signaling pathways modulated by benzothiophene derivatives.

References

- 1. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. oiccpress.com [oiccpress.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2060-63-1|this compound|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Benzothiophene-5-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in various biological interactions. The incorporation of a nitrile group at the 5-position, yielding 1-Benzothiophene-5-carbonitrile, provides a versatile chemical handle for the synthesis of a diverse array of pharmacologically active compounds. This document outlines the applications of this compound in the development of novel therapeutics, with a focus on anticancer and kinase inhibitor discovery. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and development.

I. Anticancer Applications: Targeting Tubulin Polymerization

Derivatives of the benzothiophene scaffold have demonstrated potent anticancer activity by interfering with tubulin polymerization, a critical process in cell division.

A. Benzothiophene Acrylonitrile Analogs

A series of benzothiophene acrylonitrile analogs have been synthesized and evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines. Notably, several of these compounds exhibited significant cytotoxic effects with GI50 values in the nanomolar range.[1] The cytotoxic activity is hypothesized to be mediated through interaction with tubulin.[1]

Quantitative Data Summary:

| Compound Reference | Cancer Cell Line Panel | GI50 Range (nM) | Noteworthy Activity |

| 5 | NCI-60 | 10.0 - 90.9 | Active against all leukemia, colon, and CNS cancer cell lines tested.[1] |

| 6 | NCI-60 | 21.1 - 98.9 | Potent activity against leukemia, CNS, and prostate cancer cell lines.[1] |

| 13 | NCI-60 | < 10.0 - 39.1 | Very potent growth inhibition across the majority of cell lines.[1] |

Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs

This protocol describes a general method for the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which can be adapted from commercially available or synthesized benzothiophene-2-carbaldehyde and substituted phenylacetonitriles. While the original study does not explicitly start from this compound, a plausible synthetic route could involve its conversion to a suitable benzothiophene-2-carbaldehyde intermediate.

Materials:

-

Substituted benzothiophene-2-carbaldehyde

-

Substituted phenylacetonitrile

-

Sodium methoxide

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the substituted benzothiophene-2-carbaldehyde (1 equivalent) and the substituted phenylacetonitrile (1 equivalent) in methanol in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired benzothiophene acrylonitrile analog.

Experimental Workflow:

II. Kinase Inhibitors: A Multi-Targeted Approach

The benzothiophene scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of fitting into the ATP-binding site of numerous kinases. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

A. 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

A series of 5-hydroxybenzothiophene derivatives have been synthesized and identified as potent inhibitors of multiple kinases, demonstrating broad-spectrum anticancer activity.[2]

Quantitative Data Summary: Kinase Inhibition

| Compound Reference | Target Kinase | IC50 (nM) |

| 16b | Clk4 | 11 |

| DRAK1 | 87 | |

| haspin | 125.7 | |

| Clk1 | 163 | |

| Dyrk1B | 284 | |

| Dyrk1A | 353.3 |

Quantitative Data Summary: Anticancer Activity

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| 16b | U87MG (Glioblastoma) | 7.2 |

| HCT-116 (Colon) | >10 | |

| A549 (Lung) | >10 | |

| Hela (Cervical) | >10 |

Experimental Protocol: Synthesis of 5-Hydroxybenzothiophene-2-Carboxamides

This protocol outlines the synthesis of N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamides starting from a suitable 5-hydroxybenzo[b]thiophene-2-carboxylic acid intermediate, which can potentially be derived from this compound through hydrolysis of the nitrile to a carboxylic acid and subsequent functional group manipulations.

Materials:

-

5-Hydroxybenzo[b]thiophene-2-carboxylic acid

-

Thionyl chloride or other activating agent (e.g., HATU)

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, DIPEA)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Acid Chloride Formation (Method A):

-

Suspend 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling (Method A):

-

Dissolve the crude acid chloride in an anhydrous solvent like DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the desired amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Amide Coupling (Method B - Using Coupling Agent):

-

Dissolve 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base like DIPEA (2 equivalents) in an anhydrous solvent like DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-